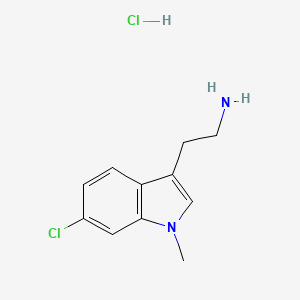

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQOWKQMXRSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for treatment.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes. The interaction often involves the compound binding to its target receptor, which can trigger a cascade of biochemical reactions.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways. For instance, it can interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for cell signaling and regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to cell growth inhibition. Moreover, it can modulate metabolic pathways, resulting in altered cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity. For instance, the compound can undergo hydroxylation and conjugation reactions, resulting in metabolites that may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability. The localization of this compound within cells can also influence its activity, as it may preferentially accumulate in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis.

Biological Activity

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, a derivative of indole, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its pharmacological properties.

Chemical and Structural Information

- Molecular Formula : C11H13ClN2

- Molecular Weight : 245.15 g/mol

- IUPAC Name : 2-(6-chloro-1-methylindol-3-yl)ethanamine hydrochloride

- SMILES Notation : CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, particularly in the context of cancer and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that compounds derived from indole structures often exhibit significant anticancer properties. For instance, similar indole derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Indole Derivative A | HeLa | 22 |

| Indole Derivative B | A549 | 36.5 |

| Indole Derivative C | MDA-MB-231 | 4.45 |

Although specific data for this compound is limited, the structural similarities suggest a potential for similar activity.

Antimicrobial Activity

Indole derivatives have also been recognized for their antimicrobial properties. For example, compounds related to the indole structure have demonstrated efficacy against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Indole Derivative D | Staphylococcus epidermidis | 33 µM |

| Indole Derivative E | E. coli | 74.6 µM |

While specific antimicrobial data for the compound is sparse, its structural characteristics align with known active compounds in this category.

Study on Anticancer Properties

A study published in Marine Drugs highlighted the cytotoxic effects of marine-derived indole alkaloids on human cancer cell lines. Although the specific compound was not tested, the findings underscore the potential for indole derivatives to inhibit cell growth and induce apoptosis in cancer cells .

Fragment-Based Screening Research

Research conducted on fragment-based screening revealed that compounds with similar structural motifs could effectively inhibit specific targets involved in tumor growth and progression. The findings suggest that further exploration into the biological activity of this compound could yield promising results .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride lies in its potential as a pharmaceutical agent. Its structure is reminiscent of various bioactive compounds, making it a candidate for:

- Antidepressant Activity : Compounds with indole structures are often explored for their effects on serotonin receptors, which are crucial in mood regulation.

- Anticancer Properties : Research into similar indole derivatives has shown promise in inhibiting cancer cell proliferation. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types.

Neuropharmacology

Given its structural similarity to neurotransmitters and psychoactive substances, this compound may have applications in neuropharmacology:

- Serotonin Receptor Modulation : Investigations into how this compound interacts with serotonin receptors could lead to new treatments for anxiety and depression.

Synthetic Chemistry

The synthesis of this compound itself is of interest to synthetic chemists:

- Method Development : Researchers are exploring efficient synthesis routes that could enhance yield and reduce costs, which is essential for large-scale production.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of indole derivatives for their ability to modulate serotonin receptors. The findings suggested that modifications at the indole nitrogen could enhance receptor affinity and selectivity, providing a basis for further exploration of similar compounds like this compound.

Case Study 2: Anticancer Research

Research featured in Cancer Letters highlighted the anticancer potential of indole derivatives. The study found that certain structural modifications led to increased cytotoxicity against breast cancer cells. This provides a compelling argument for investigating this compound's potential within this context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Methoxy () and ethoxy () groups enhance solubility but reduce lipophilicity, which may affect blood-brain barrier penetration. Nitro () and halogen (Br, F; ) groups modify electronic density and steric profiles, influencing target selectivity .

Salt Form and Solubility :

- All compounds listed are hydrochloride salts, ensuring improved aqueous solubility for in vitro assays. However, the methyl and benzyl groups () may reduce solubility compared to smaller substituents like methoxy .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride generally involves:

- Construction of the 6-chloro-1-methylindole core.

- Introduction of the ethanamine side chain at the 3-position of the indole.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

Introduction of Ethan-1-amine Side Chain at the 3-Position

- The 3-position of indole is electrophilic and can be functionalized via nucleophilic substitution or cross-coupling reactions.

- A common approach involves the reaction of 3-substituted indole derivatives with haloethylamines or protected aminoethyl halides, followed by deprotection.

3.2 Palladium-Catalyzed Cross-Coupling

- Modern methods employ palladium-catalyzed C–N cross-coupling reactions to attach aminoalkyl groups to the indole ring.

- For example, coupling of 6-chloro-1-methylindole-3-boronic acid derivatives with aminoethyl halides in the presence of Pd catalysts and appropriate ligands has been reported to yield 3-substituted aminoethyl indoles efficiently.

3.3 Reduction of Nitro Precursors

- Alternatively, nitro-substituted intermediates at the 3-position can be reduced to amines using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), followed by further functionalization.

Formation of Hydrochloride Salt

- The free amine obtained after the introduction of the ethanamine side chain is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- This step improves the compound's stability, solubility, and ease of handling.

Representative Synthetic Procedure (Hypothetical Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Chlorination of 1-methylindole | Electrophilic chlorinating agent (e.g., N-chlorosuccinimide), solvent (e.g., dichloromethane), 0°C to room temp | 6-chloro-1-methylindole |

| 2. Bromination at 3-position (if needed) | N-bromosuccinimide (NBS), solvent (e.g., DMF), 0°C to room temp | 3-bromo-6-chloro-1-methylindole |

| 3. Palladium-catalyzed amination | 2-aminoethylamine or protected derivative, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), heat | 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine |

| 4. Salt formation | HCl in ethanol or ether | Hydrochloride salt of the target compound |

Analytical Characterization

- The synthesized compound is typically characterized by:

- Mass Spectrometry (MS) to confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to verify substitution pattern and chemical environment.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups.

- Melting Point (M.P.) determination for purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| Halogenation (6-chloro) | Electrophilic chlorination | N-chlorosuccinimide, DCM, 0°C to RT | High regioselectivity required |

| N-Methylation | Alkylation with methyl iodide | Methyl iodide, K2CO3, acetone | Quantitative yields possible |

| Aminoethyl side chain introduction | Pd-catalyzed C–N cross-coupling | Pd(PPh3)4, base (K2CO3), 2-aminoethylamine, toluene, heat | Moderate to high yields |

| Reduction (if nitro intermediate) | Catalytic hydrogenation | Pd/C, H2 atmosphere, ethanol | High yield, mild conditions |

| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Quantitative, improves stability |

Research Findings and Considerations

- The palladium-catalyzed C–N cross-coupling is a robust and widely used method for the introduction of aminoalkyl groups onto indole derivatives, offering high selectivity and functional group tolerance.

- Protection/deprotection strategies may be necessary to avoid side reactions during multi-step syntheses, especially when handling amino groups.

- Reaction conditions such as temperature, solvent, and catalyst loading significantly influence the yield and purity of the final compound.

- The hydrochloride salt form enhances the compound's physicochemical properties, including solubility and stability, which are critical for further biological evaluation and application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride?

- Methodology : Synthesis typically involves alkylation or substitution reactions on the indole core. For example, introducing the chloro group at position 6 via electrophilic substitution, followed by methylation at position 1 using methyl iodide. The ethylamine side chain can be introduced via reductive amination or nucleophilic substitution. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and methanol/dichloromethane gradients. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂). Confirm salt formation via FT-IR (N-H stretch at ~2500 cm⁻¹ and Cl⁻ counterion identification).

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indole ring protons at δ 7.2–7.5 ppm, methyl group at δ 2.8 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen bonding .

Q. What are the optimal storage conditions and safety protocols for this compound?

- Storage : Store in airtight, light-protected containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic effects .

- Safety : Use PPE (gloves, lab coat, goggles) and avoid inhalation/contact. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR vs. X-ray results)?

- Approach : Cross-validate using complementary techniques:

- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA software).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄Cl₂N₂) to rule out impurities .

- Dynamic NMR : Investigate rotational barriers or tautomerism if unexpected splitting occurs .

Q. What experimental strategies are suitable for studying this compound’s interactions with biological targets?

- In Vitro Assays :

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled serotonin receptors) to assess affinity (IC₅₀).

- Cellular Uptake : Fluorescence tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy.

- Mechanistic Insights : Use molecular docking (AutoDock Vina) to predict binding modes to targets like 5-HT receptors .

Q. How can computational modeling enhance understanding of its reactivity and stability?

- Tools :

- DFT/Molecular Dynamics : Simulate hydrolysis kinetics under physiological pH (e.g., HCl dissociation in aqueous media).

- pKa Prediction : Software like MarvinSuite to estimate basicity of the amine group (predicted pKa ~8.5).

- Applications : Predict metabolic pathways (e.g., cytochrome P450 interactions) using ADMET predictors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.